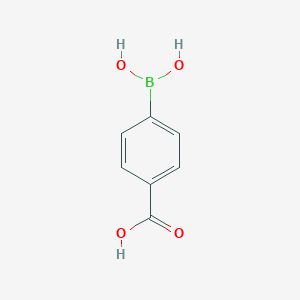
4-Carboxyphenylboronsäure
Übersicht
Beschreibung
4-Carboxyphenylboronic Acid, also known as 4-Boronobenzoic Acid, is an organic compound with the molecular formula C7H7BO4. It is a derivative of benzoic acid where a boronic acid group is attached to the benzene ring. This compound is widely used in organic synthesis, particularly in Suzuki coupling reactions, due to its ability to form stable covalent bonds with diols and other molecules .
Wissenschaftliche Forschungsanwendungen
4-Carboxyphenylboronsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in Suzuki-Kupplungsreaktionen zur Synthese von Biarylverbindungen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, stabile kovalente Bindungen mit Diolen und anderen Molekülen zu bilden. Diese Eigenschaft wird in verschiedenen Reaktionen genutzt, wie z. B. der Suzuki-Kupplung, bei der es durch Kupplung mit Halogeniden in Gegenwart eines Palladiumkatalysators Biarylverbindungen bildet. Die Boronsäuregruppe interagiert mit molekularen Zielstrukturen und erleichtert die Bildung neuer chemischer Bindungen. .
Wirkmechanismus
Target of Action
The primary target of 4-Carboxyphenylboronic Acid is Beta-lactamase in Escherichia coli (strain K12) . Beta-lactamase is an enzyme that provides multi-resistance to bacteria against beta-lactam antibiotics such as penicillins, cephamycins, and carbapenems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with enzymes, which can inhibit their activity
Biochemical Pathways
Given its interaction with beta-lactamase, it may influence the bacterial resistance to beta-lactam antibiotics .
Result of Action
Given its potential interaction with beta-lactamase, it may influence the bacterial resistance to beta-lactam antibiotics .
Action Environment
It is recommended to keep the compound in a dark place, sealed in dry, at room temperature .
Biochemische Analyse
Biochemical Properties
4-Carboxyphenylboronic acid is involved in several biochemical reactions, including condensation reactions with stabilizer chains at the surface of polystyrene latex, Suzuki coupling reactions, esterification, derivatization of polyvinylamine, and synthesis of isotopically labeled mercury
Cellular Effects
It has been used in the functionalization of poly-SiNW for the detection of dopamine , suggesting that it may influence cellular processes related to neurotransmitter metabolism
Molecular Mechanism
The molecular mechanism of action of 4-Carboxyphenylboronic acid is largely dependent on the specific biochemical reaction in which it is involved. For instance, in Suzuki-Miyaura cross-coupling reactions, it participates in the formation of carbon-carbon bonds
Metabolic Pathways
The metabolic pathways involving 4-Carboxyphenylboronic acid are not well-defined. It is known to participate in Suzuki-Miyaura cross-coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Carboxyphenylboronic Acid typically involves the following steps:
Esterification Reaction: Iodobenzoic acid is used as the starting material, which undergoes esterification to form an ester intermediate.
Boron Acidification Reaction: The ester intermediate is then subjected to boron acidification, introducing the boronic acid group.
Hydrolysis Reaction: Finally, the ester is hydrolyzed to yield 4-Carboxyphenylboronic Acid.
Industrial Production Methods: The industrial production of 4-Carboxyphenylboronic Acid follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials and simple post-processing steps, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
4-Carboxyphenylboronsäure durchläuft verschiedene chemische Reaktionen, darunter:
Kondensationsreaktionen: Es reagiert mit Stabilisatorketten an der Oberfläche von Polystyrol-Latex.
Suzuki-Kupplungsreaktionen: Dies ist eine Schlüsselreaktion, bei der es sich in Gegenwart eines Palladiumkatalysators mit Halogeniden kuppelt, um Biarylverbindungen zu bilden.
Veresterung: Es kann unter sauren Bedingungen Ester mit Alkoholen bilden.
Derivatisierung von Polyvinylamin: Es reagiert mit Polyvinylamin, um Derivate zu bilden.
Oxidation und Reduktion: Es kann einer Oxidation zu Phenolen und einer Reduktion zu Boronsäureestern unterzogen werden.
Häufige Reagenzien und Bedingungen:
Palladiumkatalysatoren: werden in Suzuki-Kupplungsreaktionen verwendet.
Saure Bedingungen: werden für Veresterungsreaktionen benötigt.
Oxidationsmittel: Wie Luft oder andere Oxidationsmittel für Oxidationsreaktionen.
Hauptprodukte:
Biarylverbindungen: aus Suzuki-Kupplungsreaktionen.
Ester: aus Veresterungsreaktionen.
Phenole: aus Oxidationsreaktionen.
Vergleich Mit ähnlichen Verbindungen
4-Carboxyphenylboronsäure ist einzigartig aufgrund seiner Carboxyl- und Boronsäurefunktionalitäten, die Vielseitigkeit in chemischen Reaktionen bieten. Ähnliche Verbindungen umfassen:
4-Formylphenylboronsäure: Wird in ähnlichen Kupplungsreaktionen verwendet, hat aber anstelle einer Carboxylgruppe eine Formylgruppe.
3-Carboxyphenylboronsäure: Ähnliche Struktur, aber mit der Carboxylgruppe an einer anderen Position am Benzolring.
Phenylboronsäure: Fehlt die Carboxylgruppe, wodurch sie in bestimmten Reaktionen weniger vielseitig ist.
Diese Verbindungen weisen ähnliche Reaktivität auf, unterscheiden sich aber in ihren funktionellen Gruppen, was sich auf ihre spezifischen Anwendungen und Reaktivitätsprofile auswirkt.
Eigenschaften
IUPAC Name |
4-boronobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAVMDKGVRXFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
| Record name | 4-carboxyphenylboronic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930850 | |
| Record name | 4-Boronobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 4-Carboxyphenylboronic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20011 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14047-29-1 | |
| Record name | 4-Carboxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14047-29-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Boronobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CARBOXYPHENYLBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQQ1T11DYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Carboxyphenylboronic acid interacts with its targets primarily through the formation of reversible covalent bonds with 1,3-diol containing molecules. [] This interaction is particularly relevant for recognizing and binding to saccharides, such as glucose, [, , ] due to their abundance in cis-diol groups. This binding event can trigger various downstream effects depending on the specific application. For example, in drug delivery systems, it can lead to the controlled release of insulin in response to varying glucose levels. [, ] In sensing applications, the binding event can generate a detectable signal change, enabling the quantification of specific analytes. [, , , ]
ANone: 4-Carboxyphenylboronic acid features a phenyl ring substituted with both a boronic acid (-B(OH)2) group and a carboxylic acid (-COOH) group at the para positions.
- Spectroscopic Data: Characterization techniques like FTIR, 1H-NMR, and 13C-NMR are frequently employed to confirm the structure and purity of 4-Carboxyphenylboronic acid. [, , , ] These techniques provide information about the presence and environment of specific functional groups within the molecule.
A: 4-Carboxyphenylboronic acid displays compatibility with a wide range of materials, including polymers like poly(vinyl alcohol) (PVA) [, , , ] and chitosan, [] mesoporous silica, [, ] and various nanomaterials like gold nanoclusters [] and carbon dots. [] This versatility enables its application in diverse areas. For instance, it allows the creation of glucose-responsive hydrogels by crosslinking PVA with 4-carboxyphenylboronic acid in the presence of calcium ions. [] Additionally, it facilitates the development of magnetofluorescent nanoparticles for targeted drug delivery and imaging by conjugating with Cdots and MnFe2O4 magnetic nanoparticles. []
ANone: Although specific examples of computational studies on 4-carboxyphenylboronic acid are not extensively discussed in the provided papers, computational chemistry techniques like molecular modeling, docking simulations, and density functional theory calculations could be valuable tools to further investigate the interactions of 4-carboxyphenylboronic acid with its targets, predict binding affinities, and design derivatives with enhanced properties.
A: Structural modifications to 4-carboxyphenylboronic acid can significantly influence its properties and activity. For instance, incorporating fluorine into the phenyl ring, as seen in 3-fluoro-4-carboxyphenylboronic acid, can increase its binding affinity for diols, [] potentially due to the electron-withdrawing nature of fluorine. Furthermore, the position of the boronic acid group on the phenyl ring can impact its interaction with targets. In pseudopolyrotaxanes, the use of 3-carboxy-5-nitrophenylboronic acid, compared to 4-carboxyphenylboronic acid, led to improved glucose sensitivity due to the difference in spatial arrangement and accessibility of the boronic acid group for binding. [] These examples highlight the importance of structure-activity relationship studies for optimizing the desired properties of 4-carboxyphenylboronic acid derivatives.
A: While specific data on the stability of 4-carboxyphenylboronic acid under various conditions is limited in the provided research, it's crucial to consider potential degradation pathways, such as oxidation or hydrolysis, depending on the application. Formulation strategies to enhance stability could involve incorporating antioxidants, adjusting pH, controlling moisture content, and selecting appropriate packaging. For instance, in drug delivery applications, encapsulating 4-carboxyphenylboronic acid within nanoparticles or other delivery vehicles can not only protect it from degradation but also potentially improve its solubility and bioavailability. [, , ]
ANone: Specific SHE regulations concerning 4-carboxyphenylboronic acid may vary depending on geographical location and intended use. It is crucial to consult relevant safety data sheets (SDS) and comply with local regulations for handling, storage, and disposal. Risk assessments should be conducted to identify potential hazards and implement appropriate control measures. As with any chemical, using appropriate personal protective equipment, ensuring proper ventilation, and practicing good laboratory hygiene are essential for minimizing risks and promoting responsible handling.
A: 4-carboxyphenylboronic acid finds applications across multiple disciplines due to its unique properties. It bridges chemistry and material science in the development of novel materials like glucose-responsive hydrogels. [, , , ] Its application in biosensing demonstrates synergy between chemistry, material science, and analytical chemistry. [, , , ] The ability of 4-carboxyphenylboronic acid to facilitate ribonucleoside transport through lipid bilayers highlights its potential in chemical biology and drug delivery research. [] Furthermore, its use in capturing glycoproteins for disease diagnosis and analysis showcases its importance in the biomedical field. [] These examples showcase the interdisciplinary nature of research involving 4-carboxyphenylboronic acid and its potential to drive innovation in various fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
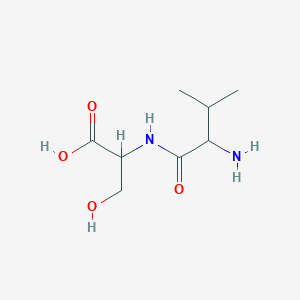
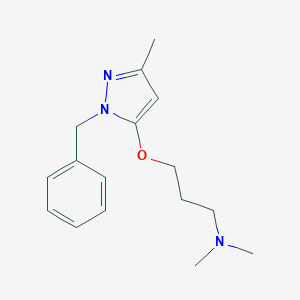
![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)

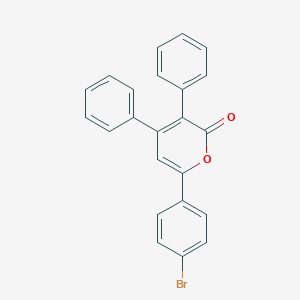
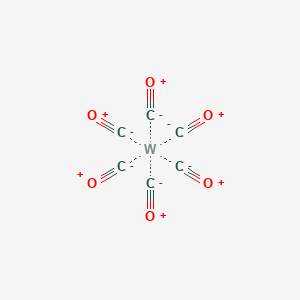
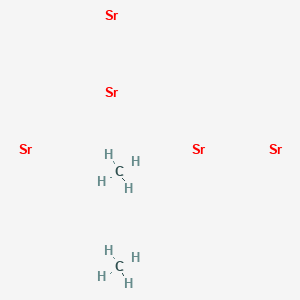
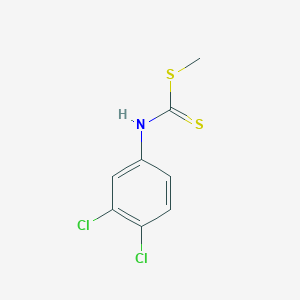

![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)

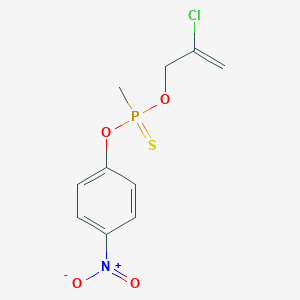

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
